3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one
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Overview
Description
3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features a unique structure with an allyl group, a hydroxy group, and a methyl group attached to the indolin-2-one core, making it an interesting subject for chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of 1-Allyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is the production of nitric oxide (NO) in murine macrophage cells . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes.
Mode of Action
This compound interacts with its target by inhibiting the production of nitric oxide. It demonstrates a 50% inhibitory activity (IC50) of 34 µM for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .
Biochemical Pathways
By inhibiting NO production, this compound could potentially influence these pathways .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of nitric oxide production. This could potentially lead to changes in the cellular responses regulated by nitric oxide, such as immune and inflammatory responses .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound was found to be produced when Enterocloster sp. RD014215 was cultured anaerobically . This suggests that the compound’s production and potentially its action could be influenced by the presence or absence of oxygen.
Preparation Methods
The synthesis of 3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one can be achieved through various synthetic routes. One common method involves the use of isatin derivatives and allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indolin-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Indole derivatives, including this compound, have shown potential in the development of anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 3-hydroxy-5-methyl-3-(2-oxopropyl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one include other indole derivatives such as:
1-Allyl-3-hydroxyindolin-2-one: Lacks the methyl and oxopropyl groups, making it less complex.
3-Hydroxy-3-(2-oxopropyl)indolin-2-one: Lacks the allyl and methyl groups, affecting its reactivity and biological activity.
5-Methyl-3-hydroxyindolin-2-one: Lacks the allyl and oxopropyl groups, which may alter its chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
3-hydroxy-5-methyl-3-(2-oxopropyl)-1-prop-2-enylindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-7-16-13-6-5-10(2)8-12(13)15(19,14(16)18)9-11(3)17/h4-6,8,19H,1,7,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNANETCEISVVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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